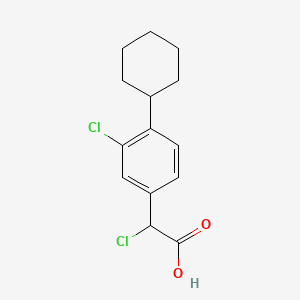

Fenclorac

Description

Properties

CAS No. |

36616-52-1 |

|---|---|

Molecular Formula |

C14H16Cl2O2 |

Molecular Weight |

287.2 g/mol |

IUPAC Name |

2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid |

InChI |

InChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18) |

InChI Key |

GXEUNRBWEAIPCN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt fenclorac fenclorac, (+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Fenclorac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action lies in the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Primary Pharmacological Target: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.[3][4] By blocking the activity of COX, this compound effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[1][3]

Experimental evidence demonstrates that this compound blocks the vasodepressor response induced by arachidonate, the substrate for COX, but does not affect the hypotension induced by prostaglandins E1 and E2.[1] This indicates that this compound acts upstream in the prostaglandin synthesis pathway by inhibiting the synthetase enzyme itself.[1]

Signaling Pathway of this compound's Action

The following diagram illustrates the established signaling pathway through which this compound exerts its anti-inflammatory effects.

Quantitative Analysis of Anti-Inflammatory Potency

The anti-inflammatory activity of this compound has been quantified in various preclinical models. The following table summarizes the available data on its potency, providing a comparative perspective with other well-established NSAIDs.

| Parameter | This compound | Indomethacin | Aspirin | Phenylbutazone | Ibuprofen | Reference |

| ED50 in Carrageenan Paw Edema (mg/kg) | 7.9 | ~2.6 | ~102.7 | ~26.9 | ~23.7 | [5] |

| Relative Potency (vs. Aspirin) | 13x more potent | - | 1x | 3.8x more potent | 4.3x more potent | [5] |

| Relative Potency (vs. Phenylbutazone) | 3.4x more potent | - | - | 1x | - | [5] |

| Relative Potency (vs. Ibuprofen) | 3x more potent | - | - | - | 1x | [5] |

| Relative Potency (vs. Indomethacin) | 0.3x as potent | 1x | - | - | - | [5] |

Key Experimental Protocols

The anti-inflammatory properties of this compound have been established through a series of standardized preclinical assays. Below are the detailed methodologies for two pivotal experiments.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Acclimatization: Animals are allowed to acclimate to the laboratory environment for a minimum of 7 days.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally at various doses. The control group receives the vehicle alone.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by this compound is determined by comparing the mean increase in paw volume of the treated group with that of the control group. The ED50, the dose that causes a 50% reduction in edema, is then calculated.[5]

In Vivo Inhibition of Prostaglandin Synthetase

This experiment directly assesses the ability of a compound to inhibit the production of prostaglandins in a living organism.

Methodology:

-

Animal Model: Spontaneously hypertensive male rats are used.[1]

-

Instrumentation: Animals are anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure.[1]

-

Induction of Vasodepressor Response: A baseline vasodepressor (hypotensive) response is established by intravenous administration of arachidonic acid.[1]

-

Drug Administration: this compound is administered intravenously at varying doses.[1]

-

Challenge: The arachidonate-induced vasodepressor response is re-evaluated after the administration of this compound.[1]

-

Control: The effect of this compound on the vasodepressor response induced by direct administration of prostaglandins (PGE1 and PGE2) is also assessed to confirm that the inhibition is specific to the synthesis pathway.[1]

-

Data Analysis: The degree of blockade of the arachidonate-induced hypotension is quantified to determine the in vivo inhibitory effect of this compound on prostaglandin synthetase.[1]

Additional Pharmacological Properties

Beyond its primary anti-inflammatory action, this compound also demonstrates significant analgesic and antipyretic activities.[5]

-

Analgesic Activity: this compound exhibits peripheral but not central analgesic activity.[5] This is consistent with its mechanism of inhibiting prostaglandin synthesis, as prostaglandins are known to sensitize peripheral nociceptors.

-

Antipyretic Activity: In rats rendered hyperthermic with brewer's yeast, this compound was found to be a potent antipyretic agent.[5] This effect is also attributed to the inhibition of prostaglandin production in the hypothalamus, the thermoregulatory center of the brain.

Conclusion

The mechanism of action of this compound is firmly established as a potent inhibitor of cyclooxygenase, leading to a reduction in prostaglandin synthesis. This singular action effectively accounts for its observed anti-inflammatory, analgesic, and antipyretic properties. The quantitative data from preclinical models position this compound as a highly effective NSAID. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other anti-inflammatory compounds. Further research to delineate the specific inhibitory profile of this compound against COX-1 and COX-2 isoforms would provide a more nuanced understanding of its efficacy and safety profile.

References

- 1. The inhibition of prostaglandin synthetase in vivo by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antiphlogistic, antinociceptive and antipyretic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Fenclorac (WHR-539): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac (WHR-539) is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic, antipyretic, and anti-inflammatory properties in preclinical studies. As a member of the phenylacetic acid class of compounds, its primary mechanism of action is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available data on its pharmacodynamics, pharmacokinetics, and mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in drug development and inflammatory disease research.

Introduction

This compound, also known as WHR-539, is a potent non-steroidal anti-inflammatory agent.[1] Chemically, it is (α,m-dichloro-p-cyclohexylphenyl)acetic acid. Early investigations have highlighted its efficacy in various animal models of inflammation, pain, and fever. This guide aims to consolidate the existing knowledge on this compound's pharmacological characteristics, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and processes to facilitate a deeper understanding of its therapeutic potential and underlying mechanisms.

Pharmacodynamics

The pharmacodynamic effects of this compound are characteristic of NSAIDs, primarily revolving around its anti-inflammatory, analgesic, and antipyretic activities.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in preclinical models. A key study utilizing the carrageenan-induced paw edema assay in rats established its efficacy.

Table 1: Anti-inflammatory Potency of this compound in the Carrageenan-Induced Paw Edema Assay in Rats

| Compound | ED50 (mg/kg) | Relative Potency (vs. Aspirin) | Relative Potency (vs. Phenylbutazone) | Relative Potency (vs. Ibuprofen) | Relative Potency (vs. Indomethacin) |

| This compound | 7.9 | 13 | 3.4 | 3 | 0.3 |

| Aspirin | - | 1 | - | - | - |

| Phenylbutazone | - | - | 1 | - | - |

| Ibuprofen | - | - | - | 1 | - |

| Indomethacin | - | - | - | - | 1 |

| Data sourced from a comparative study in rats.[1] |

The duration of its anti-inflammatory action was observed to be between 18 and 22 hours in this model.[1] Further studies in adjuvant-induced arthritis models in rats showed that this compound was more potent than phenylbutazone and aspirin, but less potent than indomethacin in treating both developing and established arthritis.[1] The anti-inflammatory effects of this compound are independent of the adrenopituitary axis.[1]

Analgesic Activity

Antinociceptive testing indicated that this compound exhibits peripheral analgesic activity, a common feature of NSAIDs that reduce inflammation-induced pain.[1] It is not reported to have central analgesic activity.[1]

Antipyretic Activity

In rats with brewer's yeast-induced pyrexia, this compound demonstrated significant antipyretic effects. It was found to be 77 times more potent than aspirin and more than twice as potent as indomethacin in reducing fever.[1] Notably, this compound did not affect normal body temperatures.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats.

Absorption and Distribution

Following oral administration in rats, this compound is absorbed and distributed to various tissues. Studies with 14C-labeled this compound revealed that 24 hours after a single dose, the tissue-to-plasma ratios of the label were 1.53 in the liver, 3.88 in the kidney, and 0.11 in the spleen.[3] These findings were consistent in rats receiving multiple doses.[3] Subcellular distribution studies showed the highest concentration of the radiolabel in the cytosol, with lower levels in the mitochondria and microsomes.[3] Importantly, there was no evidence of accumulation in the liver or kidneys after seven days of administration.[3]

Metabolism

Detailed metabolic pathways for this compound have not been fully elucidated in the available literature. However, based on the metabolism of structurally related dichlorophenylacetic acid derivatives like diclofenac, a putative metabolic pathway can be proposed. This would likely involve Phase I oxidation reactions, primarily hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions, such as glucuronidation.

Caption: A putative metabolic pathway for this compound.

Excretion

In rats, this compound and its metabolites are primarily eliminated through both renal and fecal routes.[3] Following a single oral dose of 14C-Fenclorac, approximately 41% of the administered radioactivity was excreted in the urine and 17% in the feces within 24 hours.[3] The elimination rates were not altered by repeated dosing over seven days, suggesting that the clearance mechanisms are not saturated under these conditions.[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Primary Excretion Routes | Renal and Fecal |

| 24-hour Urinary Excretion (% of dose) | 41% |

| 24-hour Fecal Excretion (% of dose) | 17% |

| Tissue to Plasma Ratio (24h) | |

| Liver | 1.53 |

| Kidney | 3.88 |

| Spleen | 0.11 |

| Data from a study in rats using 14C-labeled this compound.[3] |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

-

Animals: Male or female rats (specific strain, e.g., Wistar or Sprague-Dawley).

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally, at various doses.

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, such as 1% carrageenan suspension in saline, is made into the hind paw.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) is then determined.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes (e.g., from ram seminal vesicles for COX-1 and insect cells for recombinant human COX-2).

-

Arachidonic acid (substrate).

-

Test compound (this compound).

-

Cofactors (e.g., hematin, epinephrine).

-

Assay buffer.

-

Detection system (e.g., ELISA kit for prostaglandin E2).

-

-

Procedure:

-

The COX enzyme is pre-incubated with the test compound at various concentrations or vehicle in the assay buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

-

The amount of prostaglandin produced is quantified using a suitable method, such as ELISA.

-

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of the enzyme activity) is then determined by non-linear regression analysis.

Safety and Toxicology

Preclinical safety data for this compound is limited in the publicly available literature. Acute toxicity studies in rats and mice have determined the oral LD50 to be 285 mg/kg and 430 mg/kg, respectively.[1] In fasted rats, the acute gastric lesion UD50 (the dose causing ulcers in 50% of animals) was 7 mg/kg.[1] Studies using 51Cr-tagged erythrocytes in rats indicated that this compound did not cause significant fecal blood loss at twice the therapeutic ED50 dose for up to 12 days, in contrast to indomethacin which caused extensive and prolonged fecal blood loss.[1]

Conclusion

References

Fenclorac as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects are primarily attributed to its role as a cyclooxygenase (COX) inhibitor, a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its chemical properties, and a detailed examination of its inhibitory effects on cyclooxygenase enzymes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Properties of this compound

This compound, chemically known as α,3-dichloro-4-cyclohexylphenylacetic acid, is a phenylacetic acid derivative.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₆Cl₂O₂ |

| Molecular Weight | 287.18 g/mol |

| CAS Number | 36616-52-1 |

| Synonyms | WHR-539, Chloro(3-chloro-4-cyclohexylphenyl)acetic acid |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme. COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[3][4]

The cyclooxygenase pathway is a critical component of the inflammatory response. When tissues are damaged, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules are involved in vasodilation, increased vascular permeability, pain sensitization, and fever.

This compound's inhibition of this pathway is the basis for its therapeutic effects. The reduction in prostaglandin synthesis leads to a decrease in the cardinal signs of inflammation: redness, swelling, heat, and pain.

Quantitative Data on Cyclooxygenase Inhibition

Table 1: In Vivo Anti-inflammatory Potency of this compound and Other NSAIDs

| Compound | ED50 (mg/kg) in Carrageenan Paw Edema (Rat) | Relative Potency (vs. Aspirin) |

| This compound | 7.9 [1] | 13x [1] |

| Aspirin | ~100 | 1x |

| Phenylbutazone | ~27 | 3.4x[1] |

| Ibuprofen | ~24 | 3x[1] |

| Indomethacin | ~2.4 | 0.3x (less potent than Indomethacin)[1] |

For comparative purposes, the following table presents the in vitro IC50 values for several common NSAIDs against COX-1 and COX-2, as reported in the literature. This provides context for the expected range of inhibitory activity for a potent NSAID like this compound.

Table 2: Comparative In Vitro IC50 Values of Common NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Indomethacin | 0.0090[5] | 0.31[5] | 0.029 |

| Ibuprofen | 12[5] | 80[5] | 0.15 |

| Diclofenac | 0.076[5] | 0.026[5] | 2.9 |

| Meloxicam | 37[5] | 6.1[5] | 6.1 |

| Celecoxib | 82[5] | 6.8[5] | 12 |

Experimental Protocols for Cyclooxygenase Inhibition Assay

The following is a detailed methodology for a common in vitro cyclooxygenase inhibition assay, which can be adapted to evaluate the inhibitory potential of compounds like this compound. This protocol is based on a colorimetric assay that measures the peroxidase component of the COX enzyme.

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 and to calculate its IC50 value.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (e.g., this compound) and reference inhibitors (e.g., Indomethacin, Celecoxib)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and reference inhibitors in DMSO.

-

Create a series of dilutions of the test compounds in the assay buffer to achieve a range of final concentrations for the assay.

-

Prepare working solutions of arachidonic acid and TMPD in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of Tris-HCl buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme solution

-

-

Add 10 µL of the diluted test compound or a reference inhibitor to the respective wells.

-

For the 100% enzyme activity control wells, add 10 µL of the solvent (e.g., DMSO).

-

For the background wells (no enzyme activity), add 160 µL of assay buffer and 10 µL of Heme.

-

Incubate the plate at 25°C for 5 minutes to allow for inhibitor binding.

-

Add 20 µL of the TMPD solution to each well.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

-

Measurement:

-

Immediately after adding arachidonic acid, shake the plate for a few seconds to ensure proper mixing.

-

Measure the absorbance at a wavelength of 590 nm using a microplate reader. The reading should be taken within 5 minutes of initiating the reaction.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from the absorbance of the sample and control wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [1 - (Absorbance of sample / Absorbance of 100% activity control)] * 100

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a potent cyclooxygenase inhibitor that exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins. While specific in vitro IC50 values for this compound are not widely reported, its in vivo potency has been established to be significantly greater than that of aspirin. The provided experimental protocol offers a robust framework for the in vitro evaluation of this compound and other potential COX inhibitors. Further research to determine its precise inhibitory profile against COX-1 and COX-2 would be valuable for a more complete understanding of its therapeutic potential and side-effect profile.

References

Fenclorac: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac, chemically known as α,3-dichloro-4-cyclohexylphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the history of its discovery and a detailed examination of its chemical synthesis. The document elucidates the key synthetic methodologies, providing detailed experimental protocols for the crucial steps. Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the logical relationships and processes involved in the synthesis of this compound.

Discovery and Early Development

This compound was developed by William H. Rorer, Inc. and is also known by the code WHR-539. Initial pharmacological studies revealed it to be a potent non-steroidal anti-inflammatory agent.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several routes. A plausible and frequently cited pathway commences with 4-cyclohexylacetophenone. This multi-step synthesis involves key transformations, including the Willgerodt-Kindler reaction and the Darzens condensation, culminating in the final hydrolysis to yield this compound.

Overall Synthesis Scheme

A representative synthetic scheme for this compound starting from 4-cyclohexylacetophenone is outlined below. This pathway involves the conversion of the acetophenone to a phenylacetic acid derivative, followed by chlorination and subsequent α-chlorination.

Caption: A plausible synthetic pathway for this compound.

Key Experimental Protocols

The Willgerodt-Kindler reaction provides a method to convert aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.

Experimental Protocol:

-

A mixture of 4-cyclohexylacetophenone, sulfur, and morpholine is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting thioamide is isolated.

-

The thioamide is then subjected to hydrolysis using a strong acid or base to yield 4-cyclohexylphenylacetic acid.

The aromatic ring of 4-cyclohexylphenylacetic acid is chlorinated at the position meta to the acetic acid group.

Experimental Protocol:

-

4-Cyclohexylphenylacetic acid is dissolved in a suitable solvent, such as a chlorinated hydrocarbon.

-

A chlorinating agent, for example, chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃), is introduced into the reaction mixture.

-

The reaction is stirred at a controlled temperature until the desired degree of chlorination is achieved.

-

The product, 3-chloro-4-cyclohexylphenylacetic acid, is isolated and purified by crystallization or chromatography.

The carboxylic acid is first converted to its ethyl ester, which then undergoes chlorination at the α-position.

Experimental Protocol:

-

Esterification: 3-Chloro-4-cyclohexylphenylacetic acid is refluxed with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield ethyl 3-chloro-4-cyclohexylphenylacetate.

-

α-Chlorination: The resulting ester is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide) or under UV irradiation to afford ethyl α,3-dichloro-4-cyclohexylphenylacetate.

The final step is the hydrolysis of the α,β-dichloro ester to the corresponding carboxylic acid, this compound.

Experimental Protocol:

-

A mixture of ethyl α,3-dichloro-4-cyclohexylphenylacetate (0.167 moles) is refluxed for 20 hours in 160 ml of glacial acetic acid containing 40 ml of 37% hydrochloric acid.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting residue is dissolved in n-hexane, washed with cold water, and dried over sodium sulfate.

-

Removal of the solvent yields α,3-dichloro-4-cyclohexylphenylacetic acid (this compound).

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Willgerodt-Kindler Reaction & Hydrolysis | 4-Cyclohexylacetophenone | 4-Cyclohexylphenylacetic acid | Sulfur, Morpholine; then H₃O⁺ | 60-70 |

| Aromatic Chlorination | 4-Cyclohexylphenylacetic acid | 3-Chloro-4-cyclohexylphenylacetic acid | Cl₂, FeCl₃ | 75-85 |

| Esterification | 3-Chloro-4-cyclohexylphenylacetic acid | Ethyl 3-chloro-4-cyclohexylphenylacetate | Ethanol, H₂SO₄ | 90-95 |

| α-Chlorination | Ethyl 3-chloro-4-cyclohexylphenylacetate | Ethyl α,3-dichloro-4-cyclohexylphenylacetate | N-Chlorosuccinimide, Benzoyl Peroxide | 70-80 |

| Hydrolysis | Ethyl α,3-dichloro-4-cyclohexylphenylacetate | This compound | Acetic acid, HCl | 85-95 |

Note: The yields provided are typical and can vary based on the specific reaction conditions and scale.

Alternative Synthetic Approaches

Darzens Condensation Route

An alternative approach to introduce the α-chloroacetic acid moiety involves the Darzens condensation of a suitable aldehyde or ketone with an α-haloester.

Caption: Darzens condensation approach to this compound synthesis.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various synthetic strategies. The pathway commencing from 4-cyclohexylacetophenone and utilizing the Willgerodt-Kindler reaction represents a viable and well-documented approach. Understanding the intricacies of each synthetic step, as detailed in the experimental protocols, is crucial for researchers and professionals involved in the development and manufacturing of this and related pharmaceutical compounds. The provided quantitative data and visual workflows offer a clear and concise guide to the synthesis of this compound.

Fenclorac: A Technical Guide to Solubility in DMSO and Aqueous Buffers for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Fenclorac, a non-steroidal anti-inflammatory drug (NSAID), in dimethyl sulfoxide (DMSO) and various aqueous buffers. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₆Cl₂O₂, is recognized for its anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. Understanding the solubility of this compound in different solvent systems is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening assays.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. This section details the solubility of this compound in DMSO and aqueous buffer systems.

Solubility in Dimethyl Sulfoxide (DMSO)

Aqueous Solubility

The aqueous solubility of many NSAIDs is pH-dependent. While specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented, the following table summarizes the expected solubility behavior based on the general properties of acidic drugs.

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffers | This compound is an acidic compound, and its solubility is expected to be pH-dependent. | |

| Acidic Buffer (e.g., HCl, pH 1.2) | Low | In an acidic environment, this compound will exist predominantly in its less soluble, unionized form. |

| Phosphate Buffer (e.g., pH 7.4) | Higher | At a neutral or slightly alkaline pH, this compound will be in its more soluble, ionized (salt) form. |

Note: The lack of precise, publicly available quantitative solubility data for this compound necessitates empirical determination for specific research applications.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and for assessing its biological activity as a COX inhibitor.

Protocol for Determining this compound Solubility

The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, Phosphate Buffer pH 7.4, HCl Buffer pH 1.2)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

-

Tightly cap the vial and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Logical Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ value of this compound for COX-1 and COX-2.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Purified COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add the different concentrations of this compound or a vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid).

-

Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for COX inhibition assay.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Signaling Pathway

Caption: Inhibition of the COX pathway by this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, along with detailed experimental protocols for its characterization. While this compound is soluble in DMSO, its aqueous solubility is pH-dependent, a critical consideration for experimental design. The provided protocols offer a framework for researchers to empirically determine solubility and to assess the inhibitory activity of this compound on the cyclooxygenase pathway. This information serves as a valuable resource for the scientific community engaged in the research and development of anti-inflammatory therapeutics.

Fenclorac: A Technical Overview of Acute Toxicity and LD50 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potent analgesic, antipyretic, and anti-inflammatory properties. Understanding the acute toxicity profile of a compound is a critical step in the drug development process, providing essential information for hazard identification and risk assessment. This technical guide provides a comprehensive overview of the acute toxicity and median lethal dose (LD50) of this compound in rodent models, based on available scientific literature.

Acute Toxicity Data

Table 1: Acute Oral LD50 of this compound in Rodents

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 285[1] |

| Mouse | Oral | 430[1] |

Signs of Acute Toxicity

While specific signs of acute toxicity for this compound are not detailed in the available literature, general signs of toxicity observed in rodents following acute exposure to chemical substances can include, but are not limited to:

-

Changes in motor activity (decreased or increased)

-

Tremors or convulsions

-

Changes in respiration (rate and depth)

-

Salivation

-

Diarrhea

-

Lethargy or sedation

-

Changes in body weight

-

Mortality

Experimental Protocols

The determination of acute oral toxicity, including the LD50 value, is typically conducted following standardized guidelines to ensure data reliability and reproducibility. The OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals are widely accepted for this purpose. The following is a representative experimental protocol based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a test substance in rodents.

Test Animals:

-

Species: Typically, rats or mice are used.

-

Sex: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the start of the study.

Dose Administration:

-

Route: The test substance is administered orally via gavage.

-

Vehicle: The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted up or down based on the observed outcomes (survival or mortality).

Observation Period:

-

Animals are observed for a total of 14 days after administration of the test substance.

-

Observations include monitoring for clinical signs of toxicity and mortality.

-

Body weight is recorded at the beginning of the study and at regular intervals throughout the observation period.

Data Analysis:

-

The LD50 value is estimated based on the mortality data at different dose levels.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)

References

An In-depth Technical Guide on a,m-Dichloro-p-cyclohexylphenylacetic Acid: Synthesis, Properties, and Proposed Biological Evaluation

This technical guide provides a comprehensive overview of a,m-dichloro-p-cyclohexylphenylacetic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this specific molecule, this document outlines its known synthesis, chemical properties, and a proposed framework for its biological evaluation based on the activities of structurally related phenylacetic acid derivatives.

Chemical Properties and Synthesis

a,m-Dichloro-p-cyclohexylphenylacetic acid, also known as α,3-dichloro-4-cyclohexylphenylacetic acid, is a halogenated aromatic carboxylic acid. Its structure suggests potential for biological activity, drawing parallels to known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Table 1: Physicochemical Properties of a,m-Dichloro-p-cyclohexylphenylacetic Acid and Related Compounds

| Property | a,m-Dichloro-p-cyclohexylphenylacetic Acid | (2,5-Dichloro-4-cyclohexylphenyl)acetic acid[1] | Diclofenac |

| IUPAC Name | 2-(3-chloro-4-cyclohexylphenyl)-2-chloroacetic acid | 2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid |

| Molecular Formula | C₁₄H₁₆Cl₂O₂ | C₁₄H₁₆Cl₂O₂ | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight ( g/mol ) | 287.18 | 287.18 | 296.15 |

| Predicted LogP | 4.9 | 5.2 | 4.51 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 3 |

Note: Some properties for a,m-dichloro-p-cyclohexylphenylacetic acid are predicted due to a lack of experimental data.

Synthesis of a,m-Dichloro-p-cyclohexylphenylacetic Acid

A known synthetic route to α,3-dichloro-4-cyclohexylphenylacetic acid involves the hydrolysis of its corresponding ethyl ester.[2]

Experimental Protocol: Synthesis of α,3-dichloro-4-cyclohexylphenylacetic acid [2]

-

A mixture of 52.5 g (0.167 moles) of ethyl α,3-dichloro-4-cyclohexylphenylacetate and 160 ml of glacial acetic acid containing 40 ml of 37% hydrochloric acid is refluxed for 20 hours.

-

The mixture is then concentrated under reduced pressure, yielding a gummy residue.

-

This residue is dissolved in 300 ml of n-hexane.

-

The n-hexane solution is washed with a total of 100 ml of ice-cold water.

-

The organic layer is dried over sodium sulfate and filtered.

-

Finally, the hexane is removed by evaporation to yield α,3-dichloro-4-cyclohexylphenylacetic acid.

Caption: Synthesis workflow for a,m-dichloro-p-cyclohexylphenylacetic acid.

Proposed Biological Activity and Mechanism of Action

Potential Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. A proposed investigation would be to assess the inhibitory activity of a,m-dichloro-p-cyclohexylphenylacetic acid on COX-1 and COX-2.

Proposed Signaling Pathway Investigation: NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Anti-inflammatory compounds often act by inhibiting these pathways, leading to a reduction in the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.

Caption: Potential inhibition of inflammatory signaling pathways.

Potential Cytotoxic Activity

Certain halogenated phenylacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. A proposed area of investigation is the evaluation of a,m-dichloro-p-cyclohexylphenylacetic acid for its potential to induce apoptosis or inhibit cell proliferation in cancer cells.

Proposed Experimental Protocols

To elucidate the biological profile of a,m-dichloro-p-cyclohexylphenylacetic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

Experimental Protocol: COX Inhibition Assay

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Procedure:

-

Prepare various concentrations of a,m-dichloro-p-cyclohexylphenylacetic acid.

-

Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

-

Data Analysis: Calculate the IC₅₀ values for both enzymes to determine the compound's potency and selectivity.

Experimental Protocol: Cytokine Release Assay in Macrophages

-

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of a,m-dichloro-p-cyclohexylphenylacetic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

-

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vitro Cytotoxicity Assay

Experimental Protocol: MTT Assay

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of a,m-dichloro-p-cyclohexylphenylacetic acid for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 2: Hypothetical Quantitative Data for Biological Assays

| Assay | Parameter | Hypothetical Value |

| COX-1 Inhibition | IC₅₀ | > 100 µM |

| COX-2 Inhibition | IC₅₀ | 15 µM |

| TNF-α Release (RAW 264.7) | IC₅₀ | 25 µM |

| IL-6 Release (RAW 264.7) | IC₅₀ | 30 µM |

| Cytotoxicity (MCF-7) | IC₅₀ | 50 µM |

| Cytotoxicity (A549) | IC₅₀ | 75 µM |

Note: The values in this table are for illustrative purposes only and represent a potential outcome of the proposed experiments.

Conclusion

a,m-Dichloro-p-cyclohexylphenylacetic acid presents an interesting scaffold for further investigation in drug discovery. Based on its chemical structure and the known activities of related phenylacetic acid derivatives, it is plausible that this compound may possess anti-inflammatory and/or cytotoxic properties. The experimental protocols and research framework outlined in this guide provide a clear path for the systematic evaluation of its biological potential. Further research is warranted to synthesize and test this compound to validate these hypotheses and to determine its mechanism of action and potential therapeutic applications.

References

Fenclorac (CAS 36616-52-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac (α,3-dichloro-4-cyclohexylphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. As a member of the phenylacetic acid class of NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its pharmacological profile, pharmacokinetic data, and toxicological information. The document also elucidates the signaling pathways modulated by this compound and details the experimental protocols for its evaluation, aiming to serve as a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36616-52-1 | [1] |

| Molecular Formula | C₁₄H₁₆Cl₂O₂ | [1] |

| Molecular Weight | 287.18 g/mol | [1] |

| IUPAC Name | 2-(3-chloro-4-cyclohexylphenyl)-2-chloroacetic acid | [1] |

| Synonyms | WHR-539, α,3-Dichloro-4-cyclohexylbenzeneacetic acid | [2][3] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |

Synthesis

The synthesis of this compound can be achieved from phenylcyclohexane through a multi-step process.[4][5][6]

Experimental Protocol: Synthesis of this compound from Phenylcyclohexane

Step 1: Bromination of Phenylcyclohexane

-

To a solution of phenylcyclohexane in a suitable solvent (e.g., a chlorinated solvent), add ferric bromide (FeBr₃) as a catalyst.

-

Slowly add bromine (Br₂) to the reaction mixture at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction mixture by washing with an aqueous solution of sodium bisulfite and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain bromophenylcyclohexane.

Step 2: Grignard Reaction and Formylation

-

To a flask containing magnesium turnings and dry diethyl ether under an inert atmosphere, add a small amount of bromophenylcyclohexane to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining bromophenylcyclohexane dropwise to maintain a gentle reflux.

-

After the formation of the Grignard reagent is complete, cool the mixture and bubble in dry formaldehyde gas or add a solution of paraformaldehyde.

-

Stir the reaction mixture at room temperature, followed by quenching with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-cyclohexylphenyl)methanol.

Step 3: Oxidation to Aldehyde

-

Dissolve the (4-cyclohexylphenyl)methanol in a suitable solvent such as dichloromethane.

-

Add Dess-Martin periodinane in portions to the solution at room temperature.

-

Stir the mixture until the oxidation is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to give 4-cyclohexylbenzaldehyde.

Step 4: Chlorination of the Aldehyde

-

To a solution of 4-cyclohexylbenzaldehyde in a suitable solvent, add ferric chloride (FeCl₃).

-

Bubble chlorine gas through the mixture or use another chlorinating agent.

-

Monitor the reaction for the formation of the meta-chloro derivative.

-

Work up the reaction to isolate 3-chloro-4-cyclohexylbenzaldehyde.

Step 5: Cyanohydrin Formation and Hydrolysis

-

React 3-chloro-4-cyclohexylbenzaldehyde with sodium cyanide (NaCN) in the presence of an acid to form the corresponding cyanohydrin.

-

Hydrolyze the cyanohydrin using a strong acid (e.g., HCl) to yield the carboxylic acid.

Step 6: Final Chlorination to this compound

-

Treat the resulting carboxylic acid with thionyl chloride (SOCl₂) in the presence of a base like pyridine.[4]

-

This step replaces the hydroxyl group of the carboxylic acid with a chlorine atom to yield the final product, this compound.[4]

-

Purify the product by recrystallization or column chromatography.

Pharmacology

This compound is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic activities.[7]

Mechanism of Action

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis accounts for the therapeutic effects of this compound.[8]

Pharmacological Activities

-

Anti-inflammatory Activity: this compound has demonstrated potent anti-inflammatory effects in preclinical models. In the carrageenan paw edema assay in rats, this compound had an ED₅₀ of 7.9 mg/kg and a long duration of action of 18-22 hours.[7] Its potency was found to be 13 times that of aspirin, 3.4 times that of phenylbutazone, and 3 times that of ibuprofen, but lower than that of indomethacin.[7]

-

Analgesic Activity: Preclinical testing has indicated that this compound possesses peripheral but not central analgesic activity.[7]

-

Antipyretic Activity: In rats with brewer's yeast-induced hyperthermia, this compound was found to be a highly potent antipyretic, being 77 times more potent than aspirin and more than twice as potent as indomethacin.[7] It does not affect normal body temperatures.[7]

Pharmacokinetics

This compound is rapidly and quantitatively absorbed from the gastrointestinal tract in various species, including rats, dogs, monkeys, and humans, following oral administration.[]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Rapidly absorbed after oral administration.[]

-

Distribution: this compound was the main component found in plasma during both absorption and elimination phases in all species studied.[] A study using 14C-labeled this compound in rats showed that 24 hours after a single dose, the tissue to plasma ratios of the label were 1.53 for the liver, 3.88 for the kidney, and 0.11 for the spleen.[10] The compound was distributed throughout subcellular organelles, with the highest concentration in the cytosol.[10]

-

Metabolism: The primary metabolite identified is m-chloro-p-cyclohexylphenylglycolic acid.[]

-

Excretion: The drug is primarily excreted through renal and fecal routes.[10] In rats, 24-hour urinary and fecal elimination were 41% and 17% of the administered dose, respectively.[10]

The following table summarizes the pharmacokinetic parameters of this compound in rats.

| Parameter | Value | Species | Route | Reference |

| Urinary Excretion (24h) | 41% | Rat | Oral | [10] |

| Fecal Excretion (24h) | 17% | Rat | Oral | [10] |

| Hepatic Tissue/Plasma Ratio (24h) | 1.53 | Rat | Oral | [10] |

| Renal Tissue/Plasma Ratio (24h) | 3.88 | Rat | Oral | [10] |

| Splenic Tissue/Plasma Ratio (24h) | 0.11 | Rat | Oral | [10] |

Toxicology

The toxicological profile of this compound has been evaluated in preclinical studies.

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | 285 mg/kg | Rat | [7] |

| Acute Oral LD₅₀ | 430 mg/kg | Mouse | [7] |

| Acute Gastric Lesion UD₅₀ | 7 mg/kg | Fasted Rat | [7] |

Studies using ⁵¹Cr-tagged erythrocytes in rats indicated that this compound did not cause significant fecal blood loss at twice the therapeutic ED₅₀ dose for up to 12 days, in contrast to indomethacin which caused extensive and prolonged fecal blood loss.[7]

Signaling Pathways and Experimental Workflows

The inhibition of COX enzymes by this compound leads to the modulation of several downstream signaling pathways.

References

- 1. medkoo.com [medkoo.com]

- 2. CAS NO. 36616-52-1 | this compound | C14H16Cl2O2 [localpharmaguide.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. askfilo.com [askfilo.com]

- 6. Propose a synthesis of the anti-inflammatory drug this compound from phenyl c.. [askfilo.com]

- 7. The antiphlogistic, antinociceptive and antipyretic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fenclofenac | C14H10Cl2O3 | CID 65394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Physiological disposition and subcellular localization of 14C-fenclorac in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Fenclorac from Phenylcyclohexane: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Fenclorac, an anti-inflammatory agent, starting from phenylcyclohexane. The synthesis involves a three-step process: Friedel-Crafts acylation to produce 4-cyclohexylacetophenone, followed by a Willgerodt-Kindler reaction to yield a thioamide intermediate which is subsequently hydrolyzed to 4-cyclohexylphenylacetic acid, and finally, α-chlorination to afford this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, chemically known as α-chloro-(4-cyclohexylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of this compound and its analogs is of significant interest in medicinal chemistry and drug development. This application note outlines a reliable and reproducible method for the synthesis of this compound, commencing with the readily available starting material, phenylcyclohexane.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reaction Steps, Reagents, and Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Phenylcyclohexane | Acetyl chloride, Aluminum chloride | 4-Cyclohexylacetophenone | 85-90 |

| 2 | Willgerodt-Kindler Reaction & Hydrolysis | 4-Cyclohexylacetophenone | Sulfur, Morpholine, Sodium hydroxide | 4-Cyclohexylphenylacetic acid | 75-80 |

| 3 | α-Chlorination | 4-Cyclohexylphenylacetic acid | Thionyl chloride, N-Chlorosuccinimide | This compound | 80-85 |

Experimental Protocols

Step 1: Synthesis of 4-Cyclohexylacetophenone (Friedel-Crafts Acylation)

Materials:

-

Phenylcyclohexane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride is complete, add phenylcyclohexane (1.0 eq) dropwise, maintaining the temperature at 0-5 °C.

-

After the addition of phenylcyclohexane, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-cyclohexylacetophenone by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 4-Cyclohexylphenylacetic acid (Willgerodt-Kindler Reaction and Hydrolysis)

Materials:

-

4-Cyclohexylacetophenone

-

Sulfur

-

Morpholine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 4-cyclohexylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours.

-

Monitor the formation of the thioamide intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a solution of sodium hydroxide (4.0 eq) in a mixture of water and ethanol.

-

Heat the mixture to reflux and stir for 12-18 hours to hydrolyze the thioamide.

-

After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The product, 4-cyclohexylphenylacetic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., acetic acid/water or ethanol).

Step 3: Synthesis of this compound (α-Chlorination)

Materials:

-

4-Cyclohexylphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (initiator, optional)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-cyclohexylphenylacetic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, add a catalytic amount of thionyl chloride.

-

Add N-Chlorosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Mandatory Visualization

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound from phenylcyclohexane.

Signaling Pathways and Logical Relationships

The synthesis of this compound from phenylcyclohexane is a linear sequence of established organic reactions. The logical relationship between the steps is sequential, where the product of one reaction serves as the starting material for the next. The workflow is designed to build the target molecule by first introducing an acetyl group onto the phenyl ring of phenylcyclohexane, then homologating this group to an acetic acid moiety, and finally introducing the α-chloro substituent.

Caption: Logical flow of the this compound synthesis.

Dissolving Fenclorac for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. Due to its poor aqueous solubility, developing suitable formulations for in vivo studies is crucial for achieving accurate and reproducible results. This document provides detailed application notes and protocols for dissolving and administering this compound in preclinical research settings.

Data Presentation

Table 1: Solubility of this compound and its Diethylamine Salt

| Compound | Solvent | Solubility | Reference |

| This compound | Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Diclofenac Diethylamine | Ethanol | ~30 mg/mL | |

| Diclofenac Diethylamine | DMSO | ~10 mg/mL | |

| Diclofenac Diethylamine | PBS (pH 7.2) | ~2 mg/mL |

Note: Specific solubility data for this compound in various solvents is limited in publicly available literature. The data for Diclofenac Diethylamine, a structurally similar NSAID salt, is provided for reference and suggests that forming a salt of this compound could improve its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents

This protocol is suitable for administering this compound orally when complete solubilization is not achieved.

Materials:

-

This compound powder

-

Vehicle:

-

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

-

OR 0.5% (w/v) CMC with 0.1% (v/v) Tween 80 in sterile water

-

-

Mortar and pestle or homogenizer

-

Sterile glass vials

-

Magnetic stirrer and stir bar

-

Calibrated oral gavage needles (18-20 gauge for rats)

-

Syringes

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals.

-

Vehicle Preparation: Prepare the chosen vehicle (CMC or CMC/Tween 80 solution).

-

Particle Size Reduction (optional but recommended): If the this compound powder consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This will aid in creating a more uniform suspension.

-

Suspension Formation:

-

Add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension. A magnetic stirrer can be used for larger volumes.

-

For difficult-to-suspend compounds, a homogenizer can be used at a low speed to ensure uniform particle distribution.

-

-

Dose Administration:

-

Continuously stir the suspension before and during dose administration to ensure homogeneity.

-

Withdraw the calculated volume of the suspension into a syringe fitted with an appropriate oral gavage needle.

-

Administer the dose to the animal via oral gavage. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

-

-

Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and re-suspend thoroughly before use.

Protocol 2: Solubilization of this compound using a Co-solvent System for Parenteral Administration

This protocol is intended for preparing a this compound solution for intravenous or intraperitoneal injection. Note: This should be performed with caution, and the final concentration of the organic solvent should be minimized to avoid toxicity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, polypropylene tubes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of this compound.

-

Initial Dissolution:

-

Add a minimal amount of DMSO to the this compound powder to achieve complete dissolution. For example, start with a 10:1 ratio of DMSO to this compound (w/w).

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Dilution:

-

Slowly add sterile saline or PBS to the DMSO concentrate while vortexing to reach the final desired concentration.

-

Important: Observe the solution closely for any signs of precipitation. If precipitation occurs, the concentration may be too high for this co-solvent system. The final concentration of DMSO in the injected solution should ideally be below 10%, and its potential physiological effects should be considered in the experimental design.

-

-

Sterilization: If required for the experimental route, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent system.

-

Administration: Administer the solution via the desired parenteral route immediately after preparation.

Mandatory Visualization

Caption: Experimental workflow for preparing and administering this compound.

References

Application Notes and Protocols: Fenclorac in Carrageenan-Induced Paw Edema Assay in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing Fenclorac in the carrageenan-induced paw edema model in rats, a classic and widely used assay for evaluating the anti-inflammatory properties of novel compounds.

Introduction

The carrageenan-induced paw edema model is a well-established in vivo model of acute inflammation.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, while the later phase is primarily mediated by the production of prostaglandins and other inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) are particularly effective in inhibiting this second phase. This compound is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic activity.[2]

Data Presentation

The efficacy of this compound in the carrageenan-induced paw edema assay is summarized below. For comparative purposes, data for other common NSAIDs are also included.

| Compound | ED₅₀ (mg/kg) in Carrageenan Paw Edema (Rat) | Relative Potency |

| This compound | 7.9 | - |

| Aspirin | - | This compound is 13 times more potent |

| Phenylbutazone | - | This compound is 3.4 times more potent |

| Ibuprofen | - | This compound is 3 times more potent |

| Indomethacin | - | This compound is 0.3 times as potent |

Data sourced from a comparative study on the anti-inflammatory properties of this compound.[2]

Signaling Pathways in Carrageenan-Induced Inflammation

The inflammatory cascade initiated by carrageenan involves a complex interplay of various mediators. A simplified representation of the key signaling pathways is depicted below.

Caption: Simplified signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory activity of this compound.

Materials

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Sterile 0.9% saline

-

Plethysmometer or digital calipers

-

Animal handling and injection equipment (syringes, needles)

Procedure

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping and Dosing:

-

Divide the animals into the following groups (n=6-8 per group):

-

Group 1: Control (Vehicle) - Receives the vehicle only.

-

Group 2: Carrageenan Control - Receives the vehicle followed by carrageenan injection.

-

Group 3: this compound-treated - Receives a specific dose of this compound (e.g., starting with the ED₅₀ of 7.9 mg/kg, and including other doses to establish a dose-response curve).[2]

-

Group 4: Reference Drug (Optional) - Receives a standard NSAID like Indomethacin or Diclofenac for comparison.

-

-

Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

-

Baseline Paw Volume Measurement: Just before administering the test compounds, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Induction of Paw Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume (Vₜ) at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

Data Analysis:

-

Increase in Paw Volume (Edema): Calculate the increase in paw volume for each animal at each time point:

-

Edema (mL) = Vₜ - V₀

-

-

Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for the this compound-treated group relative to the carrageenan control group:

-

% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Conclusion

The carrageenan-induced paw edema assay is a robust and reproducible model for assessing the acute anti-inflammatory activity of compounds like this compound. The provided ED₅₀ value of 7.9 mg/kg for this compound serves as a critical starting point for dose-selection in further preclinical studies. The detailed protocol and workflow diagrams provided herein offer a comprehensive guide for researchers to effectively design and execute these experiments.

References

Preparing Fenclorac Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclorac is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its analgesic and anti-inflammatory properties. As with other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Accurate and reproducible in vitro studies using this compound rely on the correct preparation and application of stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions for cell culture experiments, ensuring consistency and reliability in research applications.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.